An In-depth Technical Guide to the Chemical Properties of 2-(4-Chloro-3-methylphenoxy)propanoic Acid (Mecoprop)
An In-depth Technical Guide to the Chemical Properties of 2-(4-Chloro-3-methylphenoxy)propanoic Acid (Mecoprop)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Chloro-3-methylphenoxy)propanoic acid, commonly known as mecoprop or MCPP, is a selective, post-emergence phenoxy herbicide widely utilized for the control of broadleaf weeds.[1][2][3][4] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, mechanism of action, analytical methodologies, toxicological profile, and environmental fate. Particular emphasis is placed on the stereochemistry of mecoprop, with the (R)-(+)-enantiomer, mecoprop-P, being the herbicidally active form.[1][5][6] This document is intended to serve as a foundational resource for professionals in research, agriculture, and environmental science.
Chemical Identity and Physical Properties
Mecoprop is a crystalline solid, appearing colorless to light brown, and is odorless.[1][7] It belongs to the chlorophenoxy class of herbicides.[8][9] The compound is a weak acid and is stable under normal conditions, including exposure to heat, hydrolysis, reduction, and oxidation.[1][10]
Nomenclature and Structure
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Systematic Name: 2-(4-Chloro-3-methylphenoxy)propanoic acid
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Common Names: Mecoprop, MCPP[1]
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CAS Registry Number: 7085-19-0 (for the racemic mixture)[1]
The chemical structure of mecoprop features a chiral center, leading to two stereoisomers. The herbicidal activity is primarily associated with the (R)-(+)-enantiomer, known as mecoprop-P.[1][5][6]
Physicochemical Data
A summary of the key physicochemical properties of mecoprop is presented in the table below.
| Property | Value | Source(s) |
| Melting Point | 94-95 °C | [1] |
| Water Solubility | 620 mg/L at 20 °C | [9] |
| pKa | 3.78 | [3] |
| Vapor Pressure | 2.3 x 10⁻⁶ mmHg | [3] |
| LogP (Octanol-Water Partition Coefficient) | 3.1 | [12] |
Note: The solubility of mecoprop is significantly higher in organic solvents such as acetone, ethanol, and diethyl ether.[1][3]
Synthesis and Formulation
Mecoprop is typically synthesized through the reaction of 4-chloro-3-methylphenol with 2-chloropropionic acid in the presence of a base. The resulting product is a racemic mixture of the (R) and (S) enantiomers.
General Synthesis Workflow
Caption: Simplified signaling pathway illustrating the mechanism of action of mecoprop as a synthetic auxin.
The uncontrolled cell division and elongation ultimately lead to the death of the susceptible plant. Mecoprop is selective for broadleaf weeds, with grasses being generally more tolerant.
Analytical Methodology
The detection and quantification of mecoprop in various matrices, such as soil and water, are crucial for environmental monitoring and regulatory compliance.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of mecoprop. [13][14] Step-by-Step HPLC Protocol Outline:
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Sample Preparation:
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Extraction of mecoprop from the sample matrix using an appropriate solvent.
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Clean-up of the extract to remove interfering substances.
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Derivatization (optional) to improve chromatographic properties.
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-
Chromatographic Separation:
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Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
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Stationary Phase: A C18 reversed-phase column is typically used. [13] * Detection: UV detection is common, though more sensitive methods like mass spectrometry (MS) can be employed. [14]3. Quantification:
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Comparison of the peak area of the analyte in the sample to that of a known standard.
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Toxicological Profile
Mecoprop is classified as a toxicity class III agent by the U.S. Environmental Protection Agency, indicating it is slightly toxic. [1][5]
Human Health Effects
Acute exposure to mecoprop can cause irritation to the skin and eyes. [1]Ingestion may lead to nausea, vomiting, and abdominal pain. [15]The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group to be possibly carcinogenic to humans (Group 2B), though data for mecoprop specifically is inconclusive. [16]
Ecotoxicology
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Avian Toxicity: Mecoprop is considered practically non-toxic to birds. [1]* Aquatic Toxicity: It is virtually non-toxic to fish. [1]The bioconcentration factor in fish is low, suggesting a low potential for bioaccumulation. [1][8]* Toxicity to Bees: Mecoprop is not toxic to bees. [1]
Environmental Fate
The environmental persistence and mobility of mecoprop are key considerations for its use.
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Soil: Mecoprop is degraded in soil primarily through microbial action. [10]Its residual activity in soil is approximately two months. [1]Due to its high mobility, especially in its salt forms, there is a potential for leaching into groundwater, although its persistence is generally not sufficient for this to be a major concern. [1]* Water: The half-life of mecoprop in water is less than a month. [17]
Conclusion
2-(4-Chloro-3-methylphenoxy)propanoic acid is an effective and widely used herbicide with a well-characterized chemical profile. Its mode of action as a synthetic auxin, coupled with its relatively low toxicity to non-target organisms and moderate environmental persistence, makes it a valuable tool in agriculture and turf management. Understanding its chemical properties, particularly the stereospecific activity of mecoprop-P, is essential for its responsible and effective use.
References
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- Guidechem. (n.d.). MECOPROP-P 16484-77-8 wiki.
- CAS Common Chemistry. (n.d.). (+)-Mecoprop.
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